molecular formula C8H8BrCl B1337138 1-(Bromomethyl)-3-chloro-2-methylbenzene CAS No. 90369-76-9

1-(Bromomethyl)-3-chloro-2-methylbenzene

Cat. No.: B1337138
CAS No.: 90369-76-9
M. Wt: 219.5 g/mol
InChI Key: ORGIHYDPMFXTEZ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-chloro-2-methylbenzene is an organic compound with the molecular formula C8H8BrCl It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a chlorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-3-chloro-2-methylbenzene can be synthesized through the bromination of 3-chloro-2-methyltoluene. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-chloro-2-methylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of electron-donating and electron-withdrawing groups.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH). The reactions are typically carried out in polar solvents like water or alcohols.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used. These reactions are often conducted in the presence of catalysts like iron(III) chloride (FeCl3).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) and reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, amines, and thioethers.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonic acid, and halogenated derivatives.

    Oxidation and Reduction: Formation of carboxylic acids and alkanes.

Scientific Research Applications

1-(Bromomethyl)-3-chloro-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-chloro-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The presence of the chlorine atom and the methyl group on the benzene ring influences the compound’s reactivity and selectivity in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-4-chlorobenzene: Similar structure but with the chlorine atom in the para position.

    1-(Bromomethyl)-2-methylbenzene: Lacks the chlorine atom, making it less reactive in electrophilic aromatic substitution.

    1-(Chloromethyl)-3-chloro-2-methylbenzene: Contains a chloromethyl group instead of a bromomethyl group, affecting its reactivity.

Uniqueness

1-(Bromomethyl)-3-chloro-2-methylbenzene is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring. This combination of substituents enhances its reactivity and makes it a versatile intermediate in organic synthesis. The compound’s ability to undergo a wide range of chemical reactions makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-(bromomethyl)-3-chloro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGIHYDPMFXTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274371
Record name 1-(Bromomethyl)-3-chloro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90369-76-9
Record name 1-(Bromomethyl)-3-chloro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90369-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-3-chloro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of phosphorus tribromide (0.422 mL, 4.47 mmol) in Toluene (30 mL) was added (3-chloro-2-methylphenyl)methanol (2 g, 12.77 mmol). The reaction was stirred at RT overnight. The solvent was removed and the residue was partitioned between EtOAc and brine. The organic layer was concentrated and the residue was purified by biotage (5% EA/hexane) to give the product (2.0 g, 71%). 1H NMR (400 MHz, CDCl3) δppm 7.36 (m, 1H), 7.24 (m, 1H), 7.12 (m, 1H), 4.56 (s, 2H). 2.48 (s, 3H).
Quantity
0.422 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
71%

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